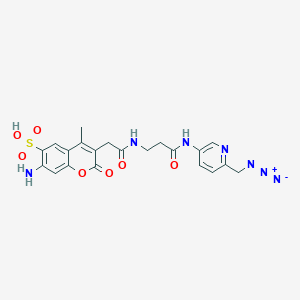
APDye 350 Picolyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:
Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.
Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Chemical Reactions Analysis
APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole.
Copper-Free Click Reactions: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction, forming a stable triazole without the need for a copper catalyst or elevated temperatures.
Common reagents and conditions used in these reactions include:
Copper Catalyst: Used in CuAAC reactions to facilitate the formation of the triazole ring.
Solvents: DMSO, DMF, and water are commonly used solvents for these reactions.
Strained Cyclooctyne: Used in copper-free click reactions to react with the azide group.
Scientific Research Applications
APDye 350 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.
Comparison with Similar Compounds
APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:
APDye 350 Azide: A blue-fluorescent, azide-activated probe that reacts with terminal alkynes via CuAAC.
APDye 594 Picolyl Azide: An advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper(I) at the reaction site.
These compounds share similar properties but differ in their fluorescent characteristics and specific applications.
Properties
Molecular Formula |
C21H21N7O7S |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
InChI Key |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)

![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
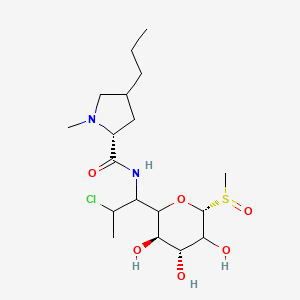
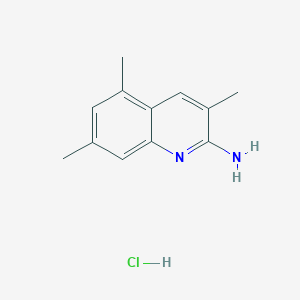
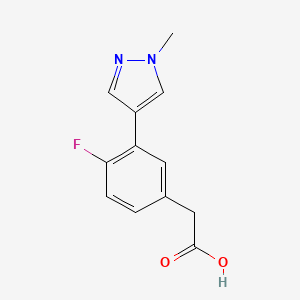
![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
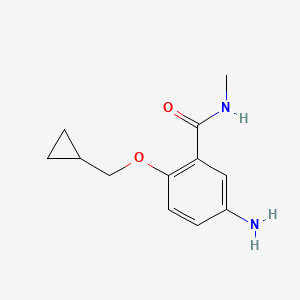
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
